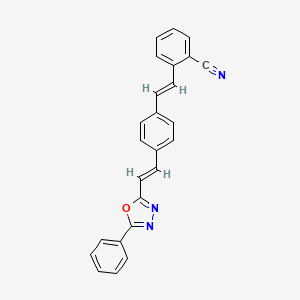
2-(4-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)vinyl)styryl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)vinyl)styryl)benzonitrile is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of 2-(4-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)vinyl)styryl)benzonitrile typically involves multiple steps. One common synthetic route includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield. Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale synthesis .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different products.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(4-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)vinyl)styryl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials, including polymers and sensors.
Mechanism of Action
The mechanism by which 2-(4-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)vinyl)styryl)benzonitrile exerts its effects involves interactions with specific molecular targets. In medicinal applications, it may interact with cellular proteins and enzymes, disrupting their normal function and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 2-(4-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)vinyl)styryl)benzonitrile include other oxadiazole derivatives such as:
- 5-Phenyl-1,3,4-oxadiazole-2-thiol
- 1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl-methylenyls
- 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl)
These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C25H17N3O |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[(E)-2-[4-[(E)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethenyl]phenyl]ethenyl]benzonitrile |
InChI |
InChI=1S/C25H17N3O/c26-18-23-9-5-4-6-21(23)16-14-19-10-12-20(13-11-19)15-17-24-27-28-25(29-24)22-7-2-1-3-8-22/h1-17H/b16-14+,17-15+ |
InChI Key |
UTQUYUNZUHOKPL-YXLFCKQPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=CC=C4C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C=CC3=CC=C(C=C3)C=CC4=CC=CC=C4C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


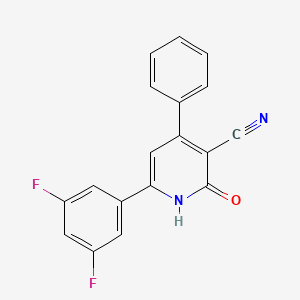
![Ethyl 8-(benzyloxy)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15244624.png)
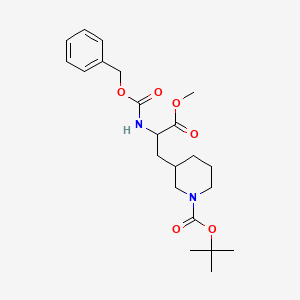

![2-Methyloxazolo[4,5-c]pyridine-4-thiol](/img/structure/B15244655.png)
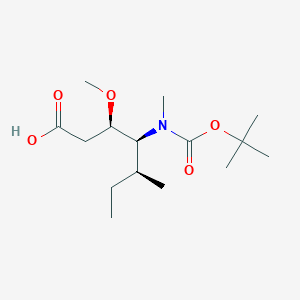
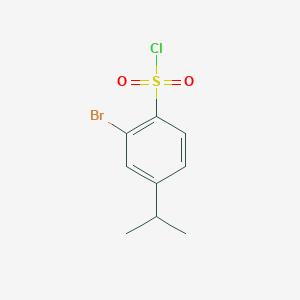
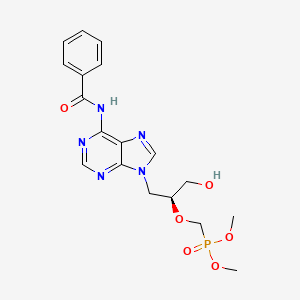
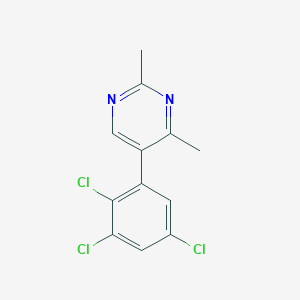
![7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B15244694.png)
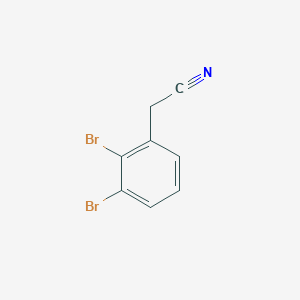
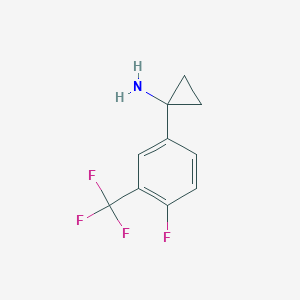
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B15244712.png)

